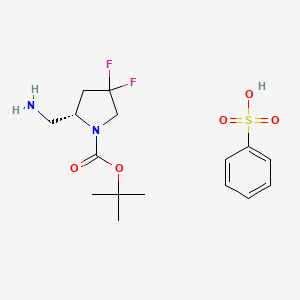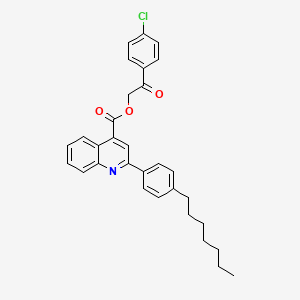
QVD-OPH;Quinoline-Val-Asp-Difluorophenoxymethylketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline-Val-Asp-Difluorophenoxymethylketone, commonly known as QVD-OPH, is a potent, irreversible pan-caspase inhibitor. It is widely used in scientific research due to its ability to inhibit caspases 1, 3, 8, and 9, which are crucial enzymes involved in the process of apoptosis (programmed cell death). The compound has shown significant potential in preventing apoptosis, making it valuable in various fields such as biology, medicine, and chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-Val-Asp-Difluorophenoxymethylketone involves multiple steps, starting with the preparation of the quinoline derivative, followed by the incorporation of valine and aspartate residues, and finally the attachment of the difluorophenoxymethylketone group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of Quinoline-Val-Asp-Difluorophenoxymethylketone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Quinoline-Val-Asp-Difluorophenoxymethylketone primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions involving Quinoline-Val-Asp-Difluorophenoxymethylketone include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon (Pd/C), and oxidizing agents like hydrogen peroxide (H2O2). The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving Quinoline-Val-Asp-Difluorophenoxymethylketone depend on the specific reaction conditions. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation reactions can produce oxidized forms of the compound .
科学研究应用
Quinoline-Val-Asp-Difluorophenoxymethylketone has a wide range of scientific research applications:
Biology: It is used to study apoptosis and cell death mechanisms, providing insights into various diseases and potential therapeutic targets
Medicine: The compound has shown potential in preventing apoptosis in various medical conditions, including neurodegenerative diseases, cancer, and viral infections
Chemistry: It is used as a tool to investigate the chemical properties and reactivity of caspase inhibitors
Industry: Quinoline-Val-Asp-Difluorophenoxymethylketone is used in the development of new drugs and therapeutic agents, as well as in the production of research reagents
作用机制
Quinoline-Val-Asp-Difluorophenoxymethylketone exerts its effects by irreversibly inhibiting caspases, which are enzymes that play a critical role in the execution phase of apoptosis. The compound binds to the active site of caspases, preventing them from cleaving their substrates and thereby blocking the apoptotic process. This inhibition is achieved through the formation of a covalent bond between the compound and the active site of the enzyme .
相似化合物的比较
Quinoline-Val-Asp-Difluorophenoxymethylketone is unique among caspase inhibitors due to its high potency and irreversible binding. Similar compounds include:
Z-VAD-FMK: A reversible pan-caspase inhibitor with lower potency compared to Quinoline-Val-Asp-Difluorophenoxymethylketone
Boc-D-fmk: Another reversible caspase inhibitor, but with higher cytotoxicity at elevated concentrations
Emricasan (IDN-6556): A caspase inhibitor with a different chemical structure and mechanism of action
Quinoline-Val-Asp-Difluorophenoxymethylketone stands out due to its irreversible inhibition and lower cytotoxicity, making it a preferred choice for many research applications .
属性
分子式 |
C26H27F2N3O7 |
|---|---|
分子量 |
531.5 g/mol |
IUPAC 名称 |
5-(2,6-difluorophenoxy)-3-[[3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid;hydrate |
InChI |
InChI=1S/C26H25F2N3O6.H2O/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28;/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34);1H2 |
InChI 键 |
ONOTWLLTFZMERH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041093.png)
![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12041107.png)

![2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12041118.png)

![N'-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041135.png)
![N-[(E)-p-tolylmethyleneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B12041140.png)
![N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride](/img/structure/B12041147.png)

![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12041155.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12041158.png)
